5-Fluoro-4-methyl-3-pyridinol 5-Fluoro-4-methyl-3-pyridinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008291
InChI: InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3
SMILES:
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol

5-Fluoro-4-methyl-3-pyridinol

CAS No.:

Cat. No.: VC16008291

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-4-methyl-3-pyridinol -

Specification

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
IUPAC Name 5-fluoro-4-methylpyridin-3-ol
Standard InChI InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3
Standard InChI Key JMDFTEWGNYPOJY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC=C1O)F

Introduction

5-Fluoro-4-methyl-3-pyridinol is a heteroaromatic compound belonging to the pyridine family. It features a pyridine ring with a fluorine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 5-Fluoro-4-methyl-3-pyridinol typically involves multiple steps, including nitration, bromination, and other reactions that require specific conditions and reagents. For instance, strong acids are often used for nitration, while bromine or bromine-containing reagents are utilized for bromination.

Biological Activities

Research suggests that 5-Fluoro-4-methyl-3-pyridinol may exhibit antimicrobial and anticancer properties. Its unique structure allows for diverse interactions with biological molecules, such as enzymes and receptors, which could lead to therapeutic effects. Compounds with similar structures have been shown to modulate enzyme activity, potentially leading to therapeutic applications.

Potential ActivityDescription
Antimicrobial ActivityInhibits growth of certain microorganisms
Anticancer ActivityMay interact with cancer-related enzymes or receptors

Applications and Research Directions

5-Fluoro-4-methyl-3-pyridinol is explored in various fields due to its potential therapeutic effects. Its derivatives are being studied for their ability to interact with biological targets, which could lead to new treatments for diseases. The compound's reactivity and biological activity make it a valuable candidate for further pharmacological investigation.

Application AreaDescription
Medicinal ChemistryPotential therapeutic effects in treating diseases
Materials ScienceUnique chemical properties for material development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator